molecular formula C9H9NNaO4 B1592972 Sodium (2-Carbamoylphenoxy)acetate CAS No. 3785-32-8

Sodium (2-Carbamoylphenoxy)acetate

Cat. No.: B1592972
CAS No.: 3785-32-8
M. Wt: 218.16 g/mol
InChI Key: ZDMCVSJMDXZOQA-UHFFFAOYSA-N
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Description

Sodium (2-Carbamoylphenoxy)acetate is a chemical compound with the molecular formula C9H8NNaO4 . Its average mass is 217.154 Da and its monoisotopic mass is 217.035110 Da . It is also known by other names such as (2-Carbamoylphenoxy)acetic acid sodium salt .


Molecular Structure Analysis

This compound salt crystal belongs to the P-1 space group of the triclinic system . The asymmetric part of the unit cell consists of four (2-carbamoylphenoxy) acetate (CBA) molecules . Three Na+ ions are surrounded by six O atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.15 . It is a hygroscopic powder that is very soluble in water . Its melting point is 267 °C .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Crystal Structure Analysis: Sodium (2-carbamoylphenoxy) acetate salt crystal exhibits significant structural characteristics, belonging to the P-1 space group of the triclinic system. It demonstrates complex supramolecular self-assembly facilitated by hydrogen bonds and intermolecular interactions, as revealed in a study by Turza et al. (2020) (Turza et al., 2020).

Applications in Chromatography

  • Chromatographic Analysis: In chromatographic processes, sodium (2-carbamoylphenoxy) acetate's interactions with other compounds like phenolic compounds have been studied, indicating its potential utility in analytical chemistry. Jurd (1960) explored its role in borate impregnated paper chromatography (Jurd, 1960).

Energy Storage Applications

  • Heat Content in Energy Storage: The substance's role in energy storage, particularly in solar heating systems, has been investigated. Kong et al. (2016) examined its application in supercooled sodium acetate trihydrate for long-term heat storage (Kong et al., 2016).

Food Industry Applications

  • Food Preservation: Sodium (2-carbamoylphenoxy) acetate has demonstrated potential in preserving food items such as refrigerated salmon, showing antimicrobial and antioxidant effects, as found by Sallam (2007) (Sallam, 2007).

Biosensor Development

  • Biosensor Technology: It has been explored in the development of biosensors for detecting pesticides, where its interaction with enzymes like acetylcholinesterase can be crucial, as studied by Rosa et al. (1994) (Rosa et al., 1994).

Photovoltaic Applications

  • Solar Cell Efficiency Improvement: The substance has been used to enhance the performance of quantum-dot-sensitized solar cells, as demonstrated by Liu et al. (2016), showing its potential in renewable energy technologies (Liu et al., 2016).

Environmental Impact Studies

  • Toxicity Studies: Investigations into the toxic effects of herbicidal ionic liquids, including compounds related to sodium (2-carbamoylphenoxy) acetate, on microbial communities have been conducted, providing insights into its environmental impact. Czarny et al. (2019) explored these effects in the context of biogas production (Czarny et al., 2019).

Nutritional Research

  • Effects on Fish Nutrition: Research by Zhang et al. (2020) on dietary sodium acetate's influence on food intake, weight gain, and gut microbiota in fish indicates its importance in aquatic nutrition (Zhang et al., 2020).

Safety and Hazards

When handling Sodium (2-Carbamoylphenoxy)acetate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Properties

3785-32-8

Molecular Formula

C9H9NNaO4

Molecular Weight

218.16 g/mol

IUPAC Name

sodium;2-(2-carbamoylphenoxy)acetate

InChI

InChI=1S/C9H9NO4.Na/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12;/h1-4H,5H2,(H2,10,13)(H,11,12);

InChI Key

ZDMCVSJMDXZOQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O.[Na]

3785-32-8

Related CAS

25395-22-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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